molecular formula C23H28N4O3 B10992568 N-[3-(1H-benzimidazol-2-yl)propyl]-4,6-dimethyl-2-oxo-1-(tetrahydrofuran-2-ylmethyl)-1,2-dihydropyridine-3-carboxamide

N-[3-(1H-benzimidazol-2-yl)propyl]-4,6-dimethyl-2-oxo-1-(tetrahydrofuran-2-ylmethyl)-1,2-dihydropyridine-3-carboxamide

Cat. No.: B10992568
M. Wt: 408.5 g/mol
InChI Key: ZCQZIARRXBVAET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(1H-benzimidazol-2-yl)propyl]-4,6-dimethyl-2-oxo-1-(tetrahydrofuran-2-ylmethyl)-1,2-dihydropyridine-3-carboxamide is a complex organic compound featuring a benzimidazole moiety linked to a dihydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-benzimidazol-2-yl)propyl]-4,6-dimethyl-2-oxo-1-(tetrahydrofuran-2-ylmethyl)-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzimidazole core, which can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives . The dihydropyridine ring is often formed via the Hantzsch reaction, involving the condensation of an aldehyde, a β-keto ester, and ammonia or an amine under acidic conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1H-benzimidazol-2-yl)propyl]-4,6-dimethyl-2-oxo-1-(tetrahydrofuran-2-ylmethyl)-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The benzimidazole ring can be oxidized to form N-oxides.

    Reduction: The dihydropyridine ring can be reduced to a piperidine derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole and dihydropyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to introduce new functional groups.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzimidazole ring typically yields N-oxides, while reduction of the dihydropyridine ring results in piperidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, N-[3-(1H-benzimidazol-2-yl)propyl]-4,6-dimethyl-2-oxo-1-(tetrahydrofuran-2-ylmethyl)-1,2-dihydropyridine-3-carboxamide may be studied for its potential as a bioactive molecule. The benzimidazole moiety is known for its antimicrobial and anticancer properties .

Medicine

Medicinally, this compound could be investigated for its potential therapeutic applications. Benzimidazole derivatives are often explored for their antiviral, antiparasitic, and anti-inflammatory activities .

Industry

In industry, this compound might be used in the development of new materials or as a catalyst in various chemical processes. Its unique structural features could impart desirable properties to polymers or other industrial products.

Mechanism of Action

The mechanism of action of N-[3-(1H-benzimidazol-2-yl)propyl]-4,6-dimethyl-2-oxo-1-(tetrahydrofuran-2-ylmethyl)-1,2-dihydropyridine-3-carboxamide likely involves interactions with specific molecular targets. The benzimidazole ring can bind to nucleic acids or proteins, potentially disrupting their function. The dihydropyridine ring may interact with ion channels or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(1H-benzimidazol-2-yl)propyl]-4,6-dimethyl-2-oxo-1-(tetrahydrofuran-2-ylmethyl)-1,2-dihydropyridine-3-carboxamide is unique due to its combination of a benzimidazole and a dihydropyridine ring. This dual functionality allows it to participate in a wider range of chemical reactions and potentially interact with multiple biological targets, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C23H28N4O3

Molecular Weight

408.5 g/mol

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)propyl]-4,6-dimethyl-2-oxo-1-(oxolan-2-ylmethyl)pyridine-3-carboxamide

InChI

InChI=1S/C23H28N4O3/c1-15-13-16(2)27(14-17-7-6-12-30-17)23(29)21(15)22(28)24-11-5-10-20-25-18-8-3-4-9-19(18)26-20/h3-4,8-9,13,17H,5-7,10-12,14H2,1-2H3,(H,24,28)(H,25,26)

InChI Key

ZCQZIARRXBVAET-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=O)N1CC2CCCO2)C(=O)NCCCC3=NC4=CC=CC=C4N3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.